3-(5-Methylfuran-2-yl)pyrrolidine
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Overview
Description
3-(5-Methylfuran-2-yl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a 5-methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)pyrrolidine typically involves the reaction of 5-methylfurfural with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 5-methylfurfural and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification steps such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylfuran-2-yl)methylpyrrolidine
- 3-(5-Methylfuran-2-yl)tetrahydropyrrolidine
- 3-(5-Methylfuran-2-yl)pyrrolidin-2-one
Uniqueness
3-(5-Methylfuran-2-yl)pyrrolidine is unique due to the presence of both a furan and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-9(11-7)8-4-5-10-6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
OBDQWBAYTMQFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CCNC2 |
Origin of Product |
United States |
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